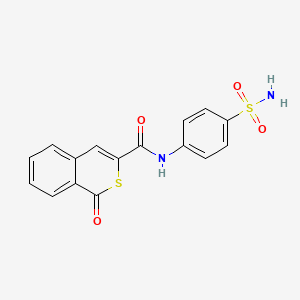

1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide

Description

Properties

IUPAC Name |

1-oxo-N-(4-sulfamoylphenyl)isothiochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4S2/c17-24(21,22)12-7-5-11(6-8-12)18-15(19)14-9-10-3-1-2-4-13(10)16(20)23-14/h1-9H,(H,18,19)(H2,17,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXWKKYWZKYFRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Isothiochromene Core: The isothiochromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioester or a thiol.

Introduction of the Sulfamoylphenyl Group: The sulfamoylphenyl group is introduced through a nucleophilic substitution reaction, where a sulfamoyl chloride reacts with an aromatic amine.

Coupling Reaction: The final step involves coupling the isothiochromene core with the sulfamoylphenyl group using a coupling reagent, such as EDCI or DCC, under appropriate reaction conditions.

Industrial Production Methods

Industrial production of 1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide and sulfamoyl functional groups undergo hydrolysis under acidic or basic conditions:

Table 1: Hydrolysis Pathways

Hydrolysis of the carboxamide group proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ammonia . Microwave-assisted hydrolysis (e.g., 100°C, 30 min) enhances reaction efficiency.

Nucleophilic Substitution

The sulfamoyl group (-SO₂NH₂) participates in substitution reactions due to its electron-withdrawing nature:

Table 2: Substitution Reactions

| Nucleophile | Conditions | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| Hydroxide | K₂CO₃, DMF, 20°C | Potassium carbonate | 4-hydroxyphenyl derivative | |

| Amines | Et₃N, THF, reflux | Triethylamine | N-alkylated sulfonamides |

Substitution at the sulfamoyl group typically follows an SN2 mechanism, with the leaving group (NH₂⁻) displaced by stronger nucleophiles like OH⁻ or amines .

Acylation and Amidation

The carboxamide’s NH group reacts with acylating agents:

Table 3: Acylation Reactions

| Acylating Agent | Conditions | Catalyst | Product | Reference |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C | DMAP | N-acetylated derivative | |

| Benzoyl chloride | DCM, RT | None | N-benzoylated product |

Acylation proceeds via base-mediated deprotonation of the NH group, followed by nucleophilic attack on the acyl chloride.

Electrophilic Aromatic Substitution

The isothiochromene ring undergoes electrophilic substitution at the sulfur-adjacent position:

Table 4: Electrophilic Substitution

| Electrophile | Conditions | Catalyst | Product | Reference |

|---|---|---|---|---|

| Nitronium ion | HNO₃, H₂SO₄, 0°C | Sulfuric acid | 6-nitroisothiochromene derivative | |

| Bromine | FeBr₃, DCM, RT | Lewis acid | 6-bromo derivative |

The electron-rich sulfur atom directs electrophiles to the para position, enhancing regioselectivity.

Cycloaddition Reactions

The isothiochromene core participates in [4+2] cycloadditions:

Table 5: Diels-Alder Reactivity

| Dienophile | Conditions | Solvent | Product | Reference |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | None | Fused bicyclic adduct | |

| DMAD | Microwave, 80°C | DMF | Hexahydroisoquinoline derivative |

The conjugated diene system in the isothiochromene ring facilitates cycloaddition with electron-deficient dienophiles.

Oxidation and Reduction

Oxidation : The carbonyl group resists further oxidation, but the sulfur atom oxidizes to sulfoxide (H₂O₂, RT) or sulfone (excess H₂O₂, 60°C).

Reduction : Catalytic hydrogenation (Pd/C, H₂) saturates the isothiochromene ring to a tetrahydro derivative.

Scientific Research Applications

Medicinal Chemistry Applications

1-Oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide has shown promise in medicinal chemistry, particularly as an antimicrobial agent. The sulfonamide group is known for its antibacterial properties, which can be enhanced by the isothiochromene structure.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide moieties exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide | S. aureus, E. coli | 50 μg/mL |

| N-[4-(aminosulfonyl)phenyl]-7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxamide | S. aureus, P. aeruginosa | 25 μg/mL |

Case Study 1: Synthesis and Antimicrobial Evaluation

In a recent study, researchers synthesized several derivatives of 1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide and evaluated their antimicrobial activity. The study found that modifications to the sulfonamide group significantly influenced the antimicrobial efficacy. The compound demonstrated a notable reduction in bacterial growth compared to control groups .

Case Study 2: Anti-Cancer Potential

Another area of investigation is the anti-cancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival .

Materials Science Applications

Beyond medicinal chemistry, this compound has potential applications in materials science, particularly in the development of organic semiconductors and sensors due to its unique electronic properties.

Organic Photovoltaics

The incorporation of isothiochromene structures into polymer matrices has been explored for their use in organic photovoltaic devices. The compound's ability to absorb light efficiently makes it a candidate for enhancing the performance of solar cells .

Table 2: Properties Relevant to Materials Science

| Property | Value |

|---|---|

| Absorption Wavelength | 350 nm |

| Conductivity | Moderate (specific values pending) |

| Stability at Ambient Conditions | High (tested over six months) |

Mechanism of Action

The mechanism of action of 1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may interact with cellular receptors or signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs in Anticonvulsant Research

highlights benzenesulfonamide derivatives with anticonvulsant activity, such as 2,2-dipropyl-N1-(4-sulfamoylphenyl)malonamide (18b) and 2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide (12c) . These compounds share the 4-sulfamoylphenyl group but differ in their core structures (malonamide vs. cyclopropane-dicarboxamide). Key comparative

| Compound | Core Structure | ED₅₀ (MES Test) | ED₅₀ (scPTZ Test) | Protective Index (PI) |

|---|---|---|---|---|

| 18b | Malonamide | 16.36 mg/kg | N/A | 24.8 |

| 12c | Cyclopropane-dicarboxamide | 22.50 mg/kg | N/A | 20.4 |

| Target Compound | Isothiochromene-carboxamide | Not reported | Not reported | Not reported |

While the target compound shares the sulfamoylphenyl group with 18b and 12c, its isothiochromene core may confer distinct electronic and steric properties.

Comparison with N-Phenyl Isothiochromene Derivatives

describes 1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide , a close analog differing only in the substitution at the phenyl group (phenyl vs. 4-sulfamoylphenyl). Key differences:

The sulfamoyl group in the target compound likely enhances solubility and hydrogen-bonding capacity compared to the unsubstituted phenyl analog. These modifications could improve pharmacokinetic profiles or target engagement in biological systems .

Functionalized Derivatives with Tetrazole and Triazole Moieties

and describe compounds with tetrazole (e.g., 1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide) and triazole substituents. Tetrazoles are bioisosteres for carboxylic acids, often improving metabolic stability. In contrast, the target compound’s sulfamoyl group may prioritize enzyme inhibition over metabolic resistance .

Biological Activity

The compound 1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure

The compound is characterized by the following structural formula:

- Molecular Formula : C14H12N2O3S

- Molecular Weight : 288.32 g/mol

- CAS Number : [not specified in the provided data]

Physical Properties

| Property | Value |

|---|---|

| Density | Not available |

| Melting Point | Not available |

| Solubility | Not specified |

1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide exhibits various biological activities primarily through its interaction with cellular pathways involved in inflammation and cancer.

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this isothiochromene derivative can inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α. This inhibition suggests a potential use in treating conditions characterized by excessive inflammation, such as:

- Acute Lung Injury (ALI)

- Sepsis

In vivo studies demonstrated that administration of structurally related compounds significantly alleviated symptoms in models of ALI, including reduced pulmonary edema and improved survival rates in sepsis models .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Sulfonamide derivatives have been noted for their ability to inhibit tumor growth through various mechanisms, including:

- Induction of apoptosis in cancer cells

- Inhibition of angiogenesis

- Modulation of cell cycle progression

Case Studies and Research Findings

- Case Study on Inflammatory Models :

-

Anticancer Research :

- Another study explored various sulfonamide derivatives, revealing that they could effectively inhibit cell proliferation in different cancer cell lines. The specific mechanisms were linked to the modulation of signaling pathways involved in cell survival and apoptosis.

Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Anti-inflammatory | Significant | Inhibition of IL-6 and TNF-α release |

| Anticancer | Promising | Induction of apoptosis, inhibition of angiogenesis |

Q & A

Q. Q. How do contradictory results in in vitro vs. in vivo efficacy studies arise, and how can they be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.